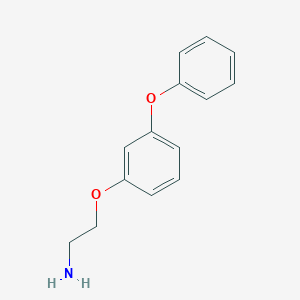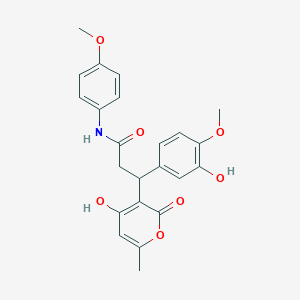![molecular formula C14H17N5O2 B11048272 6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile: is a complex heterocyclic compound. Let’s break down its structure:
- The indole nucleus forms the core of this compound. Indole is a benzopyrrole with aromatic properties, and it plays a crucial role in various synthetic drug molecules.
- The compound contains an amino group , a morpholine ring , and a carbonitrile group , contributing to its diverse properties.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the Fischer indole synthesis . This method typically starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by cyclization to form the indole ring .
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories may synthesize it using custom routes.
Chemical Reactions Analysis
Reactivity: The compound’s reactivity arises from its indole scaffold. It can undergo various reactions, including:
Electrophilic substitution: Due to the excess π-electrons delocalization, electrophilic substitutions readily occur on the indole ring.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced at different positions.
Electrophilic substitution: Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄), and halogens (e.g., Br₂, Cl₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the carbonitrile group could yield an amine derivative.
Scientific Research Applications
Chemistry:
Building block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Pharmacophore: Its indole scaffold contributes to its biological activity.
Antiviral: Some indole derivatives exhibit antiviral properties .
Anti-HIV: Certain indolyl derivatives have been studied as anti-HIV agents .
Other Biological Activities: Antioxidant, antimicrobial, and antitubercular effects have been reported.
Drug Development: The compound’s unique structure makes it valuable for drug discovery.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its targets and pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives. Its distinct features may set it apart from other molecules.
Properties
Molecular Formula |
C14H17N5O2 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
6-amino-1-imino-3,4-dimethyl-8-morpholin-4-yl-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile |
InChI |
InChI=1S/C14H17N5O2/c1-8-9(2)21-13(17)14(8)10(7-15)11(18-12(14)16)19-3-5-20-6-4-19/h17H,3-6H2,1-2H3,(H2,16,18) |
InChI Key |
YLSLBDAKYXXSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N)C12C(=C(N=C2N)N3CCOCC3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048204.png)

![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)

![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
![6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11048257.png)

